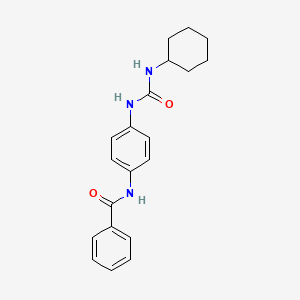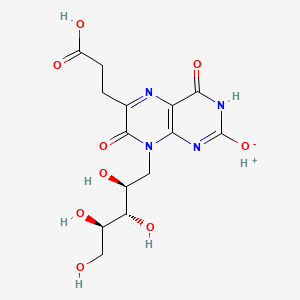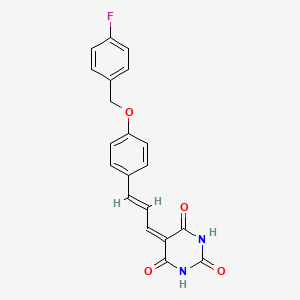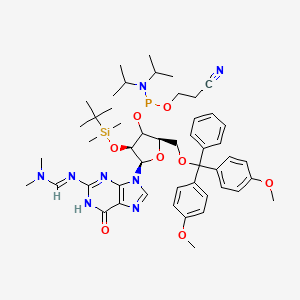
DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite is a specialized chemical compound used in the synthesis of RNA oligonucleotides. This compound is part of the phosphoramidite class, which is essential for the chemical synthesis of nucleic acids. The compound’s structure includes a dimethoxytrityl (DMT) group, a tert-butyldimethylsilyl (TBDMS) group, and a cyanoethyl (CE) phosphoramidite group, making it highly suitable for RNA synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite involves multiple steps The starting material is typically a nucleoside, which undergoes protection of the 5’-hydroxyl group with a DMT group The 2’-hydroxyl group is then protected with a TBDMS groupThe reaction conditions often include the use of solvents like acetonitrile and reagents such as tetrazole as an activator .
Industrial Production Methods
Industrial production of DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and performance .
化学反応の分析
Types of Reactions
DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite primarily undergoes substitution reactions during the synthesis of RNA oligonucleotides. The DMT group is removed under acidic conditions, and the TBDMS group is stable under these conditions but can be removed by fluoride ions .
Common Reagents and Conditions
DMT Removal: Acidic conditions using trichloroacetic acid (TCA) in dichloromethane.
TBDMS Removal: Fluoride ions, typically from tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Phosphoramidite Activation: Tetrazole or other activators in acetonitrile.
Major Products
The major products formed from these reactions are the deprotected nucleosides and the extended RNA oligonucleotides, which are further processed for various applications .
科学的研究の応用
DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides for RNA interference (RNAi) and other gene-silencing techniques. It is also used in the development of RNA-based therapeutics and diagnostics. The compound’s ability to produce high-purity RNA oligonucleotides makes it valuable in drug development and molecular biology research .
作用機序
The compound functions by facilitating the chemical synthesis of RNA oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The TBDMS group protects the 2’-hydroxyl group, which is crucial for the stability of the RNA strand. The CE phosphoramidite group enables the formation of phosphodiester bonds between nucleotides, allowing the elongation of the RNA chain .
類似化合物との比較
Similar Compounds
- DMT-2’-O-TBDMS-rU Phosphoramidite
- DMT-2’-O-TBDMS-rC(ac) Phosphoramidite
- DMT-2’-O-TBDMS-rA(bz) Phosphoramidite
Uniqueness
DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite is unique due to its specific protective groups and its suitability for RNA synthesis. The combination of DMT, TBDMS, and CE phosphoramidite groups provides a balance of stability and reactivity, making it highly efficient for producing high-quality RNA oligonucleotides .
特性
分子式 |
C49H67N8O8PSi |
|---|---|
分子量 |
955.2 g/mol |
IUPAC名 |
N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C49H67N8O8PSi/c1-33(2)57(34(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(59-10)25-21-36)37-22-26-39(60-11)27-23-37)63-46(43(42)65-67(12,13)48(5,6)7)56-32-51-41-44(56)53-47(54-45(41)58)52-31-55(8)9/h14-16,18-27,31-34,40,42-43,46H,17,29-30H2,1-13H3,(H,53,54,58)/b52-31+/t40-,42?,43+,46-,66?/m1/s1 |
InChIキー |
RQXRLANMGPTUJP-GSIJBROZSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


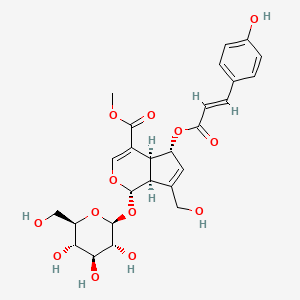
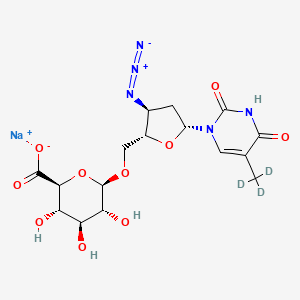

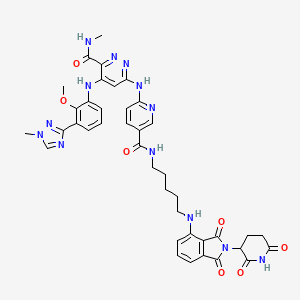
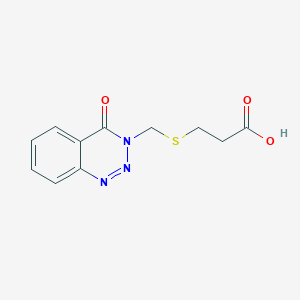

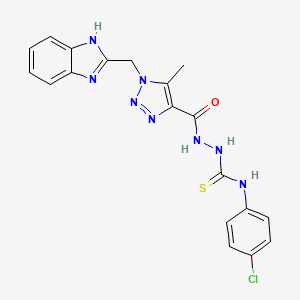
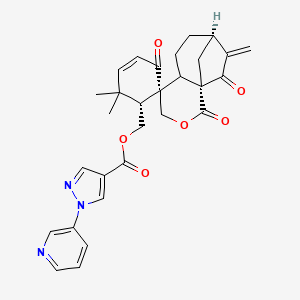
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
